molecular formula C14H13FO3 B6379896 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% CAS No. 1261997-47-0

4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6379896
CAS RN: 1261997-47-0
M. Wt: 248.25 g/mol
InChI Key: OWNUASYASLYXFL-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% (4F3MP) is an aromatic compound that is widely used in research laboratories for its diverse applications. It is a colorless crystalline solid with a melting point of 95-97 °C and a boiling point of 252-254 °C. It is insoluble in water and soluble in ethanol, methanol, and chloroform. It has a molecular weight of 214.22 g/mol. 4F3MP is a versatile compound that has been used in the synthesis of various organic compounds, in the development of catalysts, and in the synthesis of pharmaceuticals.

Mechanism of Action

4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is an aromatic compound that is widely used as a starting material for the synthesis of various other compounds. The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is based on its ability to react with other compounds to form new compounds. The reaction of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% with other compounds is usually catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH). The reaction proceeds in an aqueous medium, and the product is isolated by filtration and recrystallization.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have anti-fungal and anti-bacterial activity. In addition, 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments include its availability, low cost, and high purity. It is also easy to synthesize and can be used in a wide range of applications. However, there are some limitations to using 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments. It is insoluble in water, so it must be used in an aqueous medium. In addition, it is not very stable and can easily decompose at higher temperatures.

Future Directions

There are several potential future directions for the use of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95%. It could be used in the synthesis of novel compounds with potential applications in drug discovery and development. It could also be used in the development of catalysts for organic reactions. In addition, it could be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to study the mechanism of action of other compounds.

Synthesis Methods

The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% involves the reaction of 4-fluoro-3-methoxyphenol with methoxyphenol in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH). The reaction is carried out at a temperature of 70°C and a pressure of 1.5 bar. The reaction proceeds in an aqueous medium, and the product is isolated by filtration and recrystallization. The yield of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is typically >95%.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is widely used in scientific research for its diverse applications. It is used in the synthesis of organic compounds, in the development of catalysts, and in the synthesis of pharmaceuticals. It is also used in the synthesis of fluorinated phenols, which have potential applications in drug discovery and development. In addition, 4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been used as a starting material for the synthesis of various other compounds, such as 4-fluoro-3-methoxybenzaldehyde, 4-fluoro-3-methoxybenzyl alcohol, and 4-fluoro-3-methoxybenzyl chloride.

properties

IUPAC Name

4-(4-fluoro-3-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNUASYASLYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685584
Record name 4'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol

CAS RN

1261997-47-0
Record name 4'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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